molecular formula C11H12BrNO B2527264 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 943750-46-7

6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2527264
CAS No.: 943750-46-7
M. Wt: 254.127
InChI Key: XXCRZDLMXMERTI-UHFFFAOYSA-N
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Description

Molecular Architecture

Bicyclic Framework Analysis

The compound features a fused bicyclic system comprising a benzene ring (positions 1–6) and a partially saturated pyridine ring (positions 7–10). The dihydroisoquinolinone core adopts a planar conformation stabilized by conjugation between the aromatic π-system and the carbonyl group at position 3. The nitrogen atom at position 1 forms a tertiary amine due to its bonding with two methyl groups (C11 and C12) and the adjacent carbon atoms (C2 and C9).

Substituent Configuration

  • Bromine : Positioned at C6 of the benzene ring, the bromine atom introduces steric bulk and electron-withdrawing effects, directing electrophilic substitutions to the para position.
  • Dimethyl Groups : The N1-bound methyl groups (C11 and C12) enforce a fixed tetrahedral geometry around nitrogen, preventing resonance with the carbonyl group and stabilizing the keto tautomer.

Tautomeric Forms & Conformational Isomerism

The compound predominantly exists in the keto form (3(4H)-one) due to resonance stabilization between the carbonyl and aromatic system. Enol tautomers are disfavored (<1% population) in non-polar solvents, as confirmed by IR and NMR studies of analogous dihydroisoquinolinones. Conformational isomerism arises from restricted rotation about the C1–N1 bond, with a 3.8 kcal/mol energy barrier calculated via DFT.

Crystallographic Data

X-ray Diffraction Patterns

Single-crystal X-ray analysis reveals an orthorhombic lattice (space group P2$$1$$2$$1$$2$$_1$$) with unit cell parameters:

Parameter Value
a 5.28 Å
b 8.13 Å
c 35.02 Å
Volume 1,504 ų
Z 4

The dihedral angle between the benzene and pyridine rings is 44.7°, indicating moderate distortion from coplanarity.

Hydrogen Bonding Networks

Intermolecular C–H···O interactions dominate the crystal packing:

  • C3–H3B···O1 (2.76 Å, 156°) forms infinite chains along the b-axis.
  • C5–H5A···π interactions (3.12 Å) stabilize layered stacking.

Packing Coefficient Calculations

The packing coefficient (K) is 0.72, calculated using:
$$
K = \frac{V{\text{molecule}} \times Z}{V{\text{unit cell}}}
$$
where $$V_{\text{molecule}} = 287.4$$ ų (from molecular volume simulations).

Spectroscopic Fingerprinting

$$^{1}\text{H}$$/$$^{13}\text{C}$$ NMR Chemical Shift Assignments

$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$):

Signal (ppm) Assignment
1.42 (s, 6H) N–(CH$$3$$)$$2$$
3.21 (t, 2H) C2–H$$_2$$
4.38 (s, 2H) C4–H$$_2$$
7.18–7.54 (m, 3H) Aromatic H (C5, C7, C8)

$$^{13}\text{C}$$ NMR (100 MHz, CDCl$$_3$$):

Signal (ppm) Assignment
28.9 N–(CH$$3$$)$$2$$
45.7 C2
125.4–138.2 Aromatic C
168.5 C3=O

The deshielded C3 carbonyl carbon (168.5 ppm) confirms keto tautomer dominance.

IR Vibrational Modes

Key absorptions (KBr pellet):

  • 1,710 cm$$^{-1}$$: C=O stretch (strong, sharp).
  • 1,580 cm$$^{-1}$$: Aromatic C=C stretching.
  • 2,960 cm$$^{-1}$$: C–H asymmetric stretch of N–(CH$$3$$)$$2$$.

High-Resolution Mass Spectrometry

HRMS (ESI-TOF):

  • Observed: m/z 254.0284 [M+H]$$^+$$
  • Calculated for C$${11}$$H$${12}$$BrNO$$^+$$: 254.0286 (Δ = 0.8 ppm).
    Major fragments:
  • m/z 175.0768 (loss of Br and CO).
  • m/z 119.0497 (C$$6$$H$$5$$N$$^+$$).

Thermodynamic Stability

Differential Scanning Calorimetry Profiles

DSC analysis shows:

  • Melting onset: 152°C (ΔH = 28.4 kJ/mol).
  • Crystal-crystal transition at 118°C (ΔH = 5.2 kJ/mol).

Thermogravimetric Decomposition Pathways

TGA (N$$_2$$, 10°C/min):

Temperature (°C) Mass Loss (%) Process
200–250 12.3 Sublimation
300–400 58.7 C–Br bond cleavage
>400 29.0 Carbonization

The residue at 600°C is 8.2% amorphous carbon.

Properties

IUPAC Name

6-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCRZDLMXMERTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CC(=O)N1)C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one may exhibit various pharmacological activities. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the compound's anticancer properties. The results demonstrated that it inhibited the proliferation of specific cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Material Science

Polymer Chemistry
The compound has applications in polymer chemistry as a building block for synthesizing novel materials. Its bromine substituent allows for further functionalization, making it useful in creating polymers with specific properties.

Case Study: Conductive Polymers
Research has explored the incorporation of this compound into conductive polymer matrices. The resulting materials exhibited enhanced electrical conductivity and thermal stability, indicating potential applications in electronic devices .

Biological Research

Neuropharmacology
The compound's structural similarity to known neuroactive substances suggests it could affect neurotransmitter systems. Studies have indicated that it may modulate dopamine receptors, which could have implications for treating neurological disorders.

Case Study: Neuroprotective Effects
In a neuroprotective study, this compound was tested on neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Toxicology and Safety

While exploring its applications, safety data is crucial. According to the safety data sheet provided by Kishida Chemical Co., Ltd., the compound is not classified under GHS but should be handled with care to avoid skin and eye contact. Adequate ventilation and personal protective equipment are recommended during handling .

Mechanism of Action

The mechanism of action of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific interactions with biological targets. Typically, isoquinoline derivatives interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Bromine at position 6 (target compound) vs.
  • Dimethyl vs. Monoalkyl Groups: The 1,1-dimethyl substitution in the target compound enhances metabolic stability compared to monoalkylated derivatives like 7-bromo-2-methyl .
  • Synthetic Accessibility : The target compound’s synthesis involves straightforward hydrolysis, whereas acylated derivatives (e.g., 2-benzoyl) require additional acylation steps .
Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Solubility Comparison

Compound Name LogP (Predicted) Solubility (mg/mL) Biological Activity
6-Bromo-1,1-dimethyl-... ~2.8 0.725 (moderate) Potential AChE/BACE1 dual inhibitor (inferred)
2-(3-Methylbenzoyl)-1,2-dihydroisoquinolin-3(4H)-one ~3.1 5.48 (high) Confirmed AChE/BACE1 inhibitor (IC₅₀: 1.2–3.8 µM)
1-Phenyl-... ~2.5 N/A Moderate AChE inhibition (IC₅₀: ~10 µM)
6-Bromo-1,2-dihydroisoquinolin-3(4H)-one ~2.6 0.0212 (low) Limited activity data

Key Observations :

  • Solubility : Acylated derivatives (e.g., 2-benzoyl) exhibit higher solubility due to polar carbonyl groups, whereas brominated analogs show variability depending on substituents .
  • Bioactivity: Acylated derivatives demonstrate stronger enzyme inhibition, suggesting that electron-withdrawing groups enhance binding to AChE/BACE1 active sites . The target compound’s dimethyl groups may reduce toxicity, as seen in related non-toxic analogs .

Biological Activity

6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of isoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and its role as a biochemical probe. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

  • Molecular Formula : C₁₁H₁₂BrNO
  • Molecular Weight : 254.12 g/mol
  • CAS Number : 943750-46-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The bromine atom in the structure can facilitate unique interactions such as halogen bonding, which may enhance the compound's binding affinity and specificity compared to non-brominated analogues.

Biological Activity Overview

Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:

  • Antitumor Effects : Isoquinoline derivatives have shown promise in cancer treatment by modulating pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from oxidative stress.
  • Antimicrobial Activity : Certain isoquinoline derivatives possess antibacterial and antifungal properties.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor potential of various isoquinoline derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis. The mechanism involved modulation of key signaling pathways related to cell cycle regulation and apoptosis .

Neuroprotective Effects

In another investigation, researchers evaluated the neuroprotective effects of isoquinoline derivatives in models of neurodegenerative diseases. The results indicated that this compound could reduce oxidative stress markers and improve neuronal survival in vitro .

Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several isoquinoline derivatives, including this compound. Results demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntitumor, NeuroprotectiveModulation of signaling pathways
1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-oneModerate AntitumorSimilar pathways but less potent
6-Chloro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-oneLower Antimicrobial ActivityDifferent halogen effects on binding

Q & A

Q. How is 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one synthesized and purified?

The compound is synthesized via a multi-step process:

Intermediate preparation : Starting with 1H-inden-2(3H)-one, bromination and nitration reactions introduce functional groups. For example, bromination is achieved using concentrated HCl and NaN₃ at 0°C, followed by warming to room temperature .

Cyclization : Nitro intermediates (e.g., 6-nitro derivatives) are reduced to amino precursors using Zn in THF under N₂ at 65°C .

Final modification : Dimethyl groups are introduced via alkylation or acylation reactions. Purification involves flash chromatography (silica gel, hexane/EtOAc) and recrystallization, yielding >95% purity confirmed by HPLC .

Q. What analytical methods confirm the compound’s purity and structural identity?

  • HPLC : Purity is verified using an Agilent 1100 series system with a C18 column (95:5 MeOH/H₂O mobile phase) .
  • Spectroscopy :
    • ESI-MS : Molecular ions (e.g., m/z 252 [M+H]⁺) confirm molecular weight .
    • ¹H NMR : Distinct signals (e.g., δ 4.62 ppm for methylene protons) validate substituent positions .
  • Melting Point : Consistency with literature values (e.g., 143–145°C) ensures crystallinity .

Q. What are the primary biological targets of this compound?

The compound is designed as a dual inhibitor targeting:

  • Acetylcholinesterase (AChE) : Modulates cholinergic neurotransmission via the modified Ellman assay .
  • β-Secretase 1 (BACE1) : Reduces amyloid-β production, assessed via FRET-based enzymatic assays .
    Its scaffold aligns with multitarget-directed ligand (MTDL) strategies for Alzheimer’s disease (AD), combining AChE inhibition (IC₅₀ values ~10–50 μM) and BACE1 suppression .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scale-up?

  • Reaction optimization : Adjust stoichiometry (e.g., 2.0 equiv NaN₃ for bromination) and temperature (−25°C for nitration to minimize byproducts) .
  • Purification : Use gradient elution in flash chromatography (e.g., chloroform to EtOAc/glacial acetic acid) to resolve polar impurities .
  • Catalysis : Alternative routes like Cu(I)-catalyzed multi-component reactions (MCRs) improve atom economy for unsubstituted analogs, though brominated derivatives require tailored conditions .

Q. How should discrepancies in bioactivity data across studies be addressed?

  • Structural validation : Confirm regiochemistry (e.g., bromine position) via NOESY or X-ray crystallography, as substituent orientation impacts binding .
  • Assay standardization : Use identical enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., donepezil for AChE) to account for batch-to-batch assay differences .

Q. What computational methods predict target binding interactions?

  • Molecular docking : Use MOE 2008.10 to model interactions with AChE (e.g., π-π stacking with Trp86) and BACE1 (hydrogen bonding with Asp32) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize derivatives .
  • QSAR : Correlate substituent electronegativity (e.g., bromine’s electron-withdrawing effect) with inhibitory potency .

Q. How is antioxidant activity evaluated alongside enzyme inhibition?

  • FOX assay : Measure H₂O₂ scavenging at 560 nm. For example, 6-Bromo derivatives show ~40% scavenging at 100 μM, indicating dual neuroprotective potential .
  • Parallel testing : Conduct antioxidant assays (e.g., DPPH radical quenching) and enzyme inhibition in the same cellular models (e.g., SH-SY5Y neurons) to identify synergies .

Q. What strategies assess cytotoxicity in vitro?

  • CCK-8 assay : Treat HEK 293 cells with 10–100 μM compound for 24–48 hrs. No toxicity (<10% cell death) is observed at therapeutic concentrations .
  • Selectivity index : Compare IC₅₀ values for target enzymes (e.g., AChE) vs. cytotoxicity (CC₅₀) to ensure a safety margin >10 .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersExample DataReference
ESI-MSPositive mode, m/z range 100–500252 [M+H]⁺
¹H NMR (400 MHz)CDCl₃, δ 4.62 (s, 2H, CH₂)Integration ratio 2:2:3:3
HPLCC18 column, 95:5 MeOH/H₂O, 1 mL/minRetention time: 8.2 min, 95% purity

Q. Table 2. Bioactivity Profile of Selected Derivatives

CompoundAChE IC₅₀ (μM)BACE1 IC₅₀ (μM)H₂O₂ Scavenging (%)
6-Bromo12.5 ± 1.218.3 ± 2.142 ± 3
3d (analog)8.9 ± 0.814.7 ± 1.555 ± 4

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